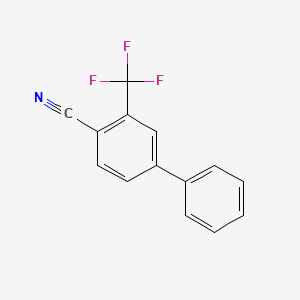
4-Cyano-3-(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F3N It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including toluene and tetrahydrofuran .
Industrial Production Methods: For industrial production, the synthesis method involves dissolving 4-amino-2-trifluoromethyl benzonitrile and a catalyst in dichloromethane, followed by the addition of methyl methacrylate and heating the mixture . The reaction is then cooled, filtered, and dried to obtain the desired product. This method is advantageous due to its low environmental impact and high safety standards .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Cyano-3-(trifluoromethyl)biphenyl has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Cyano-3-(trifluoromethyl)biphenyl exerts its effects involves interactions with various molecular targets. The cyano and trifluoromethyl groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl
- Fluazolate
Comparison: 4-Cyano-3-(trifluoromethyl)biphenyl is unique due to the specific positioning of the cyano and trifluoromethyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H8F3N |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8H |
InChI Key |
VXQOTSMKPZJMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















